molecular formula C13H18N2OS B2607730 2-methyl-4-(thian-4-yloxy)-5H,6H,7H-cyclopenta[d]pyrimidine CAS No. 2202342-73-0

2-methyl-4-(thian-4-yloxy)-5H,6H,7H-cyclopenta[d]pyrimidine

Cat. No.: B2607730
CAS No.: 2202342-73-0
M. Wt: 250.36
InChI Key: BXROUIFSZUYWPE-UHFFFAOYSA-N
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Description

2-Methyl-4-(thian-4-yloxy)-5H,6H,7H-cyclopenta[d]pyrimidine is a chemical compound with the molecular formula C10H14N2OS. It is a derivative of pyrimidine, a six-membered heterocyclic aromatic compound that contains two nitrogen atoms at positions 1 and 3 .


Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The molecular structure of this compound specifically has not been detailed in the literature.

Scientific Research Applications

Hydrogen-Bonded Chains and Structural Analysis

Research has highlighted the structural analysis of cyclopenta pyrimidine derivatives, demonstrating the formation of hydrogen-bonded chains and sheets facilitated by C-H...pi and pi-pi stacking interactions. These structural characteristics are crucial for understanding the molecular arrangement and potential applications in material science and molecular engineering (Portilla et al., 2005).

Anticancer Activity

A study on thiadiazolo pyrimidine derivatives has shown significant in vitro and in vivo anticancer activity. The synthetic scheme and biological evaluations suggest these compounds as promising candidates for antitumor applications, highlighting the versatility of pyrimidine derivatives in medicinal chemistry (Eldhose et al., 2020).

Antimicrobial Activity

Pyrimidine and its derivatives have demonstrated promising antimicrobial activity. The synthesis and biological evaluation of pyrimidine, pyrimido[2,1-b][1,3]thiazine, and thiazolo[3,2-a]pyrimidine derivatives have revealed their potential as antimicrobial agents, offering new avenues for the development of novel therapeutics (Sayed et al., 2006).

Synthesis and Spectroscopic Studies

The synthesis of substituted cyclopentapyrimidinamine compounds through one-pot methods has been investigated, illustrating the ease of generating new organic molecules with potential biological activity. This research contributes to the field of organic chemistry by simplifying the synthesis process of pyrimidine derivatives (Tugcu et al., 2018).

Antifungal Activity and Structural Features

The identification of structural features required for potent antifungal activity in thiazolo[4,5-d]pyrimidines underscores the importance of specific molecular configurations in enhancing biological efficacy. This insight is vital for the design of more effective antifungal compounds (Chhabria et al., 2011).

Mechanism of Action

While the specific mechanism of action for 2-methyl-4-(thian-4-yloxy)-5H,6H,7H-cyclopenta[d]pyrimidine is not detailed in the literature, pyrimidine derivatives have been studied for their biological activities. For instance, triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties .

Future Directions

Pyrimidine derivatives have been the focus of many research studies due to their wide range of biological activities . Future research could focus on the synthesis of novel pyrimidine derivatives, including 2-methyl-4-(thian-4-yloxy)-5H,6H,7H-cyclopenta[d]pyrimidine, and their potential applications in various fields such as medicinal chemistry .

Properties

IUPAC Name

2-methyl-4-(thian-4-yloxy)-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2OS/c1-9-14-12-4-2-3-11(12)13(15-9)16-10-5-7-17-8-6-10/h10H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXROUIFSZUYWPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CCC2)C(=N1)OC3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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